6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
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Overview
Description
6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a methoxy group at the 6th position and a trifluoromethyl group at the 2nd position on the imidazo[1,2-b]pyridazine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-(trifluoromethyl)pyridazine-3-carboxylic acid with methoxyamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[1,2-b]pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, thereby modulating various biological processes. For example, it may inhibit tyrosine kinases or other signaling proteins, leading to the suppression of cellular proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo ring structure but differ in the position of the nitrogen atoms.
Imidazo[4,5-b]pyridines: These compounds have a different arrangement of the imidazo and pyridine rings.
Imidazo[4,5-c]pyridines: Another class of imidazo compounds with distinct structural features.
Uniqueness
6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine is unique due to the presence of both methoxy and trifluoromethyl groups, which confer specific chemical and biological properties. These functional groups enhance its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
1260877-14-2 |
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Molecular Formula |
C8H6F3N3O |
Molecular Weight |
217.15 g/mol |
IUPAC Name |
6-methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H6F3N3O/c1-15-7-3-2-6-12-5(8(9,10)11)4-14(6)13-7/h2-4H,1H3 |
InChI Key |
FHPTZCGOSCGGHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C(F)(F)F |
Origin of Product |
United States |
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